molecular formula C16H16O3 B6296289 5-Benzyloxy-2-methylbenzoic acid methyl ester CAS No. 2221812-12-8

5-Benzyloxy-2-methylbenzoic acid methyl ester

Cat. No.: B6296289
CAS No.: 2221812-12-8
M. Wt: 256.30 g/mol
InChI Key: WSXWKFRLBBQZEI-UHFFFAOYSA-N
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Description

Contextualization of Aromatic Methyl Ester Derivatives

Aromatic methyl esters are a fundamental class of organic compounds characterized by a methyl ester group (-COOCH₃) attached to an aromatic ring. These derivatives are prevalent in both natural and synthetic chemistry. In nature, they contribute to the fragrances of many flowers and fruits. mdpi.com In the laboratory, their chemical properties make them valuable intermediates in a wide array of synthetic transformations. The ester functional group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or transesterification to other esters, providing a versatile handle for molecular elaboration. wikipedia.org The synthesis of methyl benzoate (B1203000) compounds is often achieved through the esterification of the corresponding benzoic acid with methanol (B129727), a reaction frequently catalyzed by acid. youtube.comgoogle.com

Significance of Benzyloxy Moieties in Organic Synthesis

The benzyloxy group, with the structure -OCH₂C₆H₅, plays a critical role in modern organic synthesis, primarily as a protecting group for alcohols and carboxylic acids. wikipedia.orglibretexts.org The benzyl (B1604629) group can be introduced under relatively mild conditions and is stable to a wide range of reagents, allowing chemists to perform reactions on other parts of a complex molecule without affecting the protected functional group. organic-chemistry.org Its removal, typically achieved through hydrogenolysis, is also generally efficient and selective. libretexts.org Beyond its role as a protecting group, the benzyloxy moiety is a key structural feature in numerous biologically active molecules and natural products, contributing to their pharmacological profiles.

Scope and Research Imperatives for 5-Benzyloxy-2-methylbenzoic Acid Methyl Ester

While the broader classes of aromatic methyl esters and benzyloxy-containing compounds are well-documented, specific research focused solely on this compound is not extensively represented in publicly available literature. This compound, with its unique substitution pattern on the benzene (B151609) ring, presents several avenues for research. The interplay between the electron-donating benzyloxy group and the electron-donating methyl group, along with the steric influence of the ortho-methyl group on the ester functionality, could impart interesting reactivity and properties.

Further research is warranted to fully elucidate the synthetic accessibility, detailed spectroscopic and physical properties, and potential applications of this specific molecule. Such studies would contribute to a more comprehensive understanding of structure-property relationships within this class of compounds and could unveil novel applications in materials science, medicinal chemistry, or synthetic methodology. A study on the related compound, 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester, highlights the utility of such structures in the synthesis of more complex heterocyclic systems, suggesting a potential area of exploration for this compound as well. unimi.it

Chemical Compound Data

Below are the known properties of this compound:

PropertyValue
IUPAC Name methyl 5-(benzyloxy)-2-methylbenzoate
CAS Number 2221812-12-8
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-5-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-8-9-14(10-15(12)16(17)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXWKFRLBBQZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Benzyloxy 2 Methylbenzoic Acid Methyl Ester and Analogous Structures

Direct Esterification Approaches for Benzoic Acid Derivatives

The conversion of a carboxylic acid to its corresponding methyl ester is a common and crucial reaction. For benzoic acid derivatives, several methods are available, with the Fischer-Speier esterification being the most traditional.

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. youtube.comyoutube.com In the context of synthesizing methyl esters of benzoic acid derivatives, methanol (B129727) is used in excess to shift the reaction equilibrium towards the product side. tcu.edupbworks.com The reaction is reversible, and its efficiency is often dictated by the effective removal of water, a byproduct of the reaction. tcu.edumdpi.com

Modern variants of the Fischer esterification often employ techniques to enhance reaction rates and yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating this reaction. academicpublishers.orgresearchgate.netusm.my By using sealed-vessel microwave conditions, solvents can be heated above their boiling points, which significantly reduces reaction times and can lead to higher product yields compared to conventional heating methods. researchgate.netusm.my

A range of catalysts can be employed for the esterification of benzoic acid derivatives.

Acid Catalysis : Concentrated sulfuric acid (H₂SO₄) is a common and cost-effective catalyst for Fischer esterification. youtube.comresearchgate.netuomustansiriyah.edu.iq Other mineral acids and organic acids like p-toluenesulfonic acid are also used. researchgate.net However, these catalysts can be corrosive and require neutralization and extensive washing during workup, generating significant wastewater. mdpi.comresearchgate.net To circumvent these issues, solid acid catalysts, such as zirconium-based catalysts, have been developed. mdpi.comresearchgate.net These are often reusable, environmentally friendlier, and can be easily separated from the reaction mixture. mdpi.com

Carbodiimides : Carbodiimide-mediated coupling is another effective method for esterification, particularly under mild conditions. acs.orgosti.gov Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. nih.govmdpi.comnih.gov This method is advantageous for substrates that may be sensitive to the harsh conditions of acid catalysis. mdpi.comnih.gov

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Reflux in excess methanolLow cost, readily availableCorrosive, difficult to remove, generates waste
Solid Acid Catalysts (e.g., Zr/Ti)Reflux in methanolReusable, environmentally friendly, easy separationHigher initial cost, may have lower activity
Carbodiimides (e.g., DCC, EDCI)Room temperature in an inert solventMild conditions, high yieldsHigh cost, formation of urea (B33335) byproducts

Optimizing reaction conditions is critical for maximizing the yield of methyl esters. Key parameters include:

Temperature : Higher temperatures generally accelerate the reaction rate. Microwave-assisted synthesis, for example, can utilize temperatures around 130-150°C to achieve high yields in a short time. researchgate.net

Reactant Ratio : Using a large excess of methanol is a common strategy to drive the equilibrium towards the formation of the ester. pbworks.comadamcap.com

Catalyst Loading : The amount of catalyst can significantly impact the reaction rate and yield. For instance, with solid acid catalysts, the optimal loading needs to be determined experimentally. mdpi.com

Water Removal : Since water is a byproduct, its removal can shift the equilibrium to favor product formation. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

ParameterEffect on YieldOptimization Strategy
TemperatureIncreases reaction rate up to an optimal point.Systematic variation to find the ideal temperature (e.g., 130°C in microwave synthesis). researchgate.net
Alcohol ConcentrationHigher concentration of methanol shifts equilibrium to the right.Use of excess methanol as the solvent. adamcap.com
Catalyst ConcentrationIncreases reaction rate; excess may not be beneficial.Optimize the molar ratio of catalyst to substrate.
Reaction TimeYield increases with time until equilibrium is reached.Monitor the reaction progress (e.g., by TLC) to determine the optimal time. reddit.com

Strategies for Introduction of the Benzyloxy Group

The introduction of a benzyloxy group is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. jk-sci.commasterorganicchemistry.com In the context of synthesizing 5-benzyloxy-2-methylbenzoic acid methyl ester, the precursor would be a methyl 5-hydroxy-2-methylbenzoate. The reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. organic-chemistry.orgyoutube.com

Common bases used for the deprotonation of the phenol (B47542) include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). jk-sci.comnih.gov The choice of base and solvent is crucial for the success of the reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to dissolve the reactants and facilitate the SN2 reaction. jk-sci.comnih.gov

When a molecule contains multiple reactive sites, such as a phenolic hydroxyl group and an ester, selective protection of the phenol is necessary. The hydroxyl group of a phenol is more acidic than that of an aliphatic alcohol, allowing for its selective deprotonation with a suitable base. masterorganicchemistry.com Potassium carbonate is a mild base often employed for the selective O-alkylation of phenols in the presence of less acidic functional groups. masterorganicchemistry.com

Alternative methods for benzylation under neutral or milder conditions have also been developed to avoid the harsh basic conditions of the traditional Williamson ether synthesis. organic-chemistry.org For instance, palladium-catalyzed benzylation of phenols using benzyl carbonates as the benzylating agent proceeds under neutral conditions. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of 2-benzyloxy-1-methylpyridinium triflate, which can act as a benzylating agent under neutral conditions. organic-chemistry.orgresearchgate.net These methods are particularly useful for substrates that are sensitive to strong bases. The selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups has been demonstrated, indicating the feasibility of selective reactions on multi-functionalized molecules. rsc.org

Approaches for Regioselective Methyl Group Introduction on the Aromatic Ring

The introduction of a methyl group onto an aromatic ring with high regioselectivity is a fundamental challenge in organic synthesis. The position of the incoming methyl group is heavily influenced by the electronic properties of substituents already present on the ring and the specific methodology employed. Strategies range from classical electrophilic aromatic substitution to modern transition-metal-catalyzed C-H activation, each offering distinct advantages in controlling the site of methylation.

Ortho-Methylation Strategies on Benzoic Acid Derivatives

Achieving selective methylation at the position ortho to a carboxylic acid group is particularly challenging due to the group's deactivating nature in traditional electrophilic substitutions. However, the carboxyl group can serve as an effective directing group in various modern synthetic methods. These strategies leverage the proximity of the C-H bond to the directing group to achieve high regioselectivity.

One of the most powerful techniques is directed ortho-metalation (DoM) . In this approach, the acidic proton of the carboxyl group is first removed by a strong base, and then a second equivalent of an organolithium reagent deprotonates the adjacent ortho-position, creating a dilithiated species. This intermediate can then react with an electrophilic methyl source, such as methyl iodide, to install the methyl group. rsc.org

Another prominent strategy involves transition-metal-catalyzed C-H activation . Metals like palladium and iridium can coordinate to the carboxyl group, bringing the metal catalyst into close proximity to the ortho C-H bond. This facilitates the cleavage of the C-H bond and subsequent functionalization. For instance, palladium-catalyzed ortho-methylation of benzoic acids has been achieved using reagents like di-tert-butyl peroxide as the methyl source under oxidant and ligand-free conditions. nih.gov Similarly, iridium catalysts have been shown to be effective for the C-H methylation of ortho- and meta-substituted benzoic acids. bohrium.com

MethodCatalyst/Directing GroupMethylating ReagentKey Features
Directed ortho-Metalation (DoM) Carboxylic acid (as carboxylate)Methyl iodide (CH₃I)Utilizes strong bases (e.g., s-BuLi) to generate a lithiated intermediate. rsc.org
Palladium-Catalyzed C-H Activation Carboxylic acidDi-tert-butyl peroxideProceeds under ligand-free conditions, directed by the weakly coordinating carboxyl group. nih.gov
Iridium-Catalyzed C-H Activation Carboxylic acidNot specifiedEffective for both ortho- and meta-substituted benzoic acids, with regioselectivity controlled by the directing group. bohrium.com

Influence of Substituent Directing Effects on Methylation Pathways

In classical electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, the regiochemical outcome is governed by the electronic properties of the substituents on the benzene (B151609) ring. Substituents influence both the reactivity of the ring (activation or deactivation) and the position of the incoming electrophile (directing effect). lumenlearning.comunizin.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They generally direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. pressbooks.pub The oxygen atom in a benzyloxy group (-OCH₂Ph), for instance, has lone pairs that can be delocalized into the ring, activating the ortho and para positions.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position. organicchemistrytutor.com The carboxylic acid (-COOH) and methyl ester (-COOCH₃) groups are strongly deactivating due to the electron-withdrawing nature of the carbonyl group. libretexts.org Therefore, direct Friedel-Crafts methylation of a benzoic acid derivative would be slow and would likely yield the meta-substituted product. truman.edu

Halogens are a unique class, being deactivating yet ortho-, para-directing. unizin.org

For a molecule like 5-benzyloxy-2-methylbenzoic acid, the directing effects of the substituents are crucial. The benzyloxy group is an ortho-, para-director and an activating group. The methyl group is also a weak activator and an ortho-, para-director. The carboxylic acid is a meta-director and a strong deactivator. In an electrophilic substitution scenario, the powerful activating effect of the benzyloxy group would dominate, directing further substitution to its ortho and para positions.

Substituent GroupExampleEffect on ReactivityDirecting Effect
Strongly Activating -OH, -OR, -NH₂ActivatingOrtho, Para pressbooks.pub
Weakly Activating -R (alkyl)ActivatingOrtho, Para pressbooks.pub
Weakly Deactivating -F, -Cl, -Br, -IDeactivatingOrtho, Para unizin.org
Strongly Deactivating -COOH, -COOR, -NO₂DeactivatingMeta organicchemistrytutor.comtruman.edu

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of a polysubstituted aromatic compound like this compound invariably requires a multi-step approach starting from simpler, more readily available precursors. The synthetic design must carefully consider the order of reactions to manage functional group compatibility and achieve the desired regiochemistry. A common and logical precursor for this target molecule is 5-hydroxy-2-methylbenzoic acid, which already contains three of the required structural elements in the correct orientation. stenutz.eu

Sequential Functional Group Transformations and Protecting Group Strategies

A typical linear synthesis involves a sequence of reactions that build complexity step-by-step. Protecting groups are often essential to prevent unwanted side reactions with sensitive functional groups. lookchem.com For the synthesis of the target ester from 5-hydroxy-2-methylbenzoic acid, two key transformations are required: the benzylation of the phenolic hydroxyl group and the esterification of the carboxylic acid.

Protection of the Phenolic Hydroxyl Group: The hydroxyl group is acidic and can interfere with subsequent reactions. It is therefore protected as a benzyl ether. This is commonly achieved via a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., sodium hydride, NaH) and then treated with benzyl bromide or benzyl chloride. chem-station.com The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions. chem-station.com

Esterification of the Carboxylic Acid: The carboxylic acid is converted to its methyl ester. A standard method is the Fischer esterification, which involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). tcu.eduyoutube.com The equilibrium of this reaction is driven towards the product ester by using a large excess of the alcohol. tcu.edu

The sequence of these steps is critical. It is generally preferable to protect the phenol group first. If esterification were performed first, the strongly acidic conditions of the Fischer esterification could potentially lead to side reactions, while the basic conditions required for the subsequent benzylation could hydrolyze the newly formed ester.

A plausible synthetic sequence is outlined below:

StepTransformationStarting MaterialReagents and ConditionsProduct
1 Benzylation (Protection)5-Hydroxy-2-methylbenzoic acid1. NaH, DMF2. Benzyl bromide (BnBr)5-Benzyloxy-2-methylbenzoic acid
2 Fischer Esterification5-Benzyloxy-2-methylbenzoic acidMethanol (CH₃OH), H₂SO₄ (cat.), RefluxThis compound

Convergent and Divergent Synthetic Routes to Target Architectures

Beyond simple linear sequences, more sophisticated strategies like convergent and divergent synthesis can be conceptualized for creating complex molecules and libraries of analogs.

Divergent Synthesis: This approach begins with a common intermediate that is then elaborated into a diverse library of related compounds. wikipedia.org The intermediate 5-hydroxy-2-methylbenzoic acid is an excellent starting point for a divergent synthesis. By reacting this precursor with a variety of reagents, a range of analogs can be produced. For example:

Reacting with different alkyl halides (e.g., ethyl iodide, propyl bromide) instead of benzyl bromide would yield a series of 5-alkoxy-2-methylbenzoic acids.

Esterifying the final acid with different alcohols (e.g., ethanol, propanol) would produce a library of different esters. This strategy is highly efficient for generating molecular diversity for applications such as drug discovery. wikipedia.org

Reactivity and Mechanistic Investigations of 5 Benzyloxy 2 Methylbenzoic Acid Methyl Ester

Hydrolytic Stability and Mechanism of Ester Cleavage

The cleavage of the ester bond in 5-Benzyloxy-2-methylbenzoic acid methyl ester is a fundamental reaction that can be achieved under both acidic and basic conditions. The stability of the ester is highly dependent on the pH of the environment.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound to its constituent carboxylic acid (5-Benzyloxy-2-methylbenzoic acid) and methanol (B129727) is a reversible process. ucoz.comquora.com The forward reaction is hydrolysis, while the reverse is known as Fischer esterification. ucoz.comtcu.edu The most common pathway for this transformation is the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com

The mechanism proceeds through several key steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. tcu.eduyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group, specifically the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Due to the equilibrium nature of this reaction, a high yield of the carboxylic acid is favored by using a large excess of water. tcu.edu

Base-Mediated Saponification Kinetics and Pathways

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is known as saponification. This reaction is effectively irreversible and follows a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

The pathway involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate. researchgate.net

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the methoxide ion (CH₃O⁻), the leaving group, is expelled.

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed 5-Benzyloxy-2-methylbenzoic acid. This acid-base reaction is rapid and essentially irreversible, forming sodium 5-benzyloxy-2-methylbenzoate (a carboxylate salt) and methanol.

Table 1: Comparison of Acid-Catalyzed and Base-Mediated Hydrolysis

FeatureAcid-Catalyzed Hydrolysis (AAC2)Base-Mediated Saponification (BAC2)
Catalyst/Reagent Acid (e.g., H₂SO₄, HCl)Base (e.g., NaOH, KOH)
Nature of Reaction Reversible / EquilibriumIrreversible
Nucleophile Weak (H₂O)Strong (OH⁻)
Intermediate Tetrahedral IntermediateTetrahedral Intermediate
Key Step Protonation of C=O to activateDirect attack on C=O
Products (Initial) Carboxylic Acid + AlcoholCarboxylate Salt + Alcohol
Stoichiometry Catalytic amount of acidStoichiometric amount of base

Reactions Involving the Methyl Ester Moiety

The methyl ester group is the primary site of reactivity in this compound for several important organic transformations.

Transesterification Reactions with Other Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this involves exchanging the methyl group for a different alkyl or aryl group from another alcohol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. To drive the equilibrium towards the desired product, the reactant alcohol is typically used in large excess or as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The equilibrium will favor the product if the incoming alcohol is more reactive or used in a large excess.

Table 2: Examples of Transesterification Reactions

Reactant AlcoholCatalystProduct
Ethanol (C₂H₅OH)H₂SO₄ (catalytic)5-Benzyloxy-2-methylbenzoic acid ethyl ester
Propan-2-ol (Isopropanol)Sodium isopropoxide5-Benzyloxy-2-methylbenzoic acid isopropyl ester
Benzyl (B1604629) alcoholTitanate catalyst researchgate.net5-Benzyloxy-2-methylbenzoic acid benzyl ester

Reduction to Corresponding Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, (5-(benzyloxy)-2-methylphenyl)methanol. This transformation requires powerful reducing agents.

Reduction to Primary Alcohol: Strong hydride-donating reagents, most commonly lithium aluminum hydride (LiAlH₄), are effective for this reduction. libretexts.orgdoubtnut.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) first displaces the methoxy group to form an intermediate aldehyde. This aldehyde is then immediately reduced further by another equivalent of the hydride reagent to the primary alcohol. libretexts.org Milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters unless used under specific conditions, such as in the presence of certain additives or at high temperatures. libretexts.orgias.ac.in

Reduction to Aldehyde: It is possible to stop the reduction at the aldehyde stage (5-(benzyloxy)-2-methylbenzaldehyde) by using a less reactive, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H). To prevent over-reduction to the alcohol, these reactions are typically carried out at low temperatures, such as -78 °C. libretexts.org

Table 3: Reduction of this compound

ReagentReaction ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. THF, 2. H₃O⁺ workup(5-(benzyloxy)-2-methylphenyl)methanol
Diisobutylaluminium hydride (DIBAL-H)Toluene, -78 °C5-(benzyloxy)-2-methylbenzaldehyde
Sodium Borohydride (NaBH₄)Standard conditionsNo reaction

Nucleophilic Acyl Substitution Reactions (e.g., Amidation, Hydrazinolysis)

The ester can undergo nucleophilic acyl substitution with nitrogen-based nucleophiles like ammonia, amines, or hydrazine. vanderbilt.edu The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses by eliminating the methoxide leaving group. vanderbilt.edumasterorganicchemistry.com

Amidation: Reaction with ammonia (NH₃) or a primary (RNH₂) or secondary (R₂NH) amine leads to the formation of the corresponding amide: 5-(benzyloxy)-2-methylbenzamide, an N-substituted amide, or an N,N-disubstituted amide, respectively. This reaction is often slower than hydrolysis and may require heating.

Hydrazinolysis: Reaction with hydrazine (H₂NNH₂) results in the formation of 5-(benzyloxy)-2-methylbenzohydrazide. Acyl hydrazides are stable compounds and are useful intermediates in further synthetic transformations.

Table 4: Nucleophilic Acyl Substitution with Nitrogen Nucleophiles

NucleophileProduct NameProduct Structure
Ammonia (NH₃)5-(benzyloxy)-2-methylbenzamideC₁₅H₁₅NO₂
Methylamine (CH₃NH₂)5-(benzyloxy)-N,2-dimethylbenzamideC₁₆H₁₇NO₂
Hydrazine (N₂H₄)5-(benzyloxy)-2-methylbenzohydrazideC₁₅H₁₆N₂O₂

Reactivity of the Aromatic Core and its Substituents

The reactivity of the benzene (B151609) ring in this compound is dictated by the interplay of its three substituents: a benzyloxy group (-OCH₂Ph) at C5, a methyl group (-CH₃) at C2, and a methyl ester group (-COOCH₃) at C1. These groups influence the electron density of the ring and direct the regiochemical outcome of various reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. msu.edu The regioselectivity of EAS on the substituted benzene ring of this compound is determined by the directing effects of the existing substituents.

Benzyloxy Group (-OCH₂Ph): This is an activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs. It strongly directs incoming electrophiles to the ortho and para positions (C4 and C6). youtube.com

Methyl Group (-CH₃): This is also an activating group, operating through an electron-donating inductive effect. It directs incoming electrophiles to its ortho and para positions (C3 and C6). libretexts.org

Methyl Ester Group (-COOCH₃): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position (C3 and C5). aiinmr.comstackexchange.com

When considering the combined influence of these groups, a clear regiochemical preference emerges. The powerful ortho, para-directing benzyloxy group and the ortho, para-directing methyl group work in concert to activate the C4 and C6 positions. The deactivating methyl ester group directs towards C3 and C5, but its influence is generally overcome by the stronger activating groups.

Between the potential sites, the C6 position is sterically hindered by the adjacent methyl and methyl ester groups. Therefore, electrophilic attack is most likely to occur at the C4 position, which is ortho to the strongly activating benzyloxy group and meta to the deactivating methyl ester group. This prediction aligns with established principles of regioselectivity in polysubstituted benzene rings. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionInfluence of -OCH₂Ph (at C5)Influence of -CH₃ (at C2)Influence of -COOCH₃ (at C1)Overall Predicted Reactivity
C3 MetaOrthoMetaMinor product
C4 OrthoMetaParaMajor product
C6 OrthoOrthoOrthoMinor product (steric hindrance)

Oxidation Reactions of the Benzyloxy Group and Aromatic Ring

The aromatic ring of this compound is generally resistant to oxidation under mild conditions. However, the benzyloxy substituent contains a benzylic C-H bond which is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the benzyl group, though this is less common than oxidation of alkyl side chains directly attached to the ring. openstax.orglibretexts.org More controlled oxidation of benzylic positions can sometimes be achieved with other reagents, potentially leading to the formation of an aldehyde or carboxylic acid at the benzylic carbon of the protecting group, though this is not a standard transformation. The primary oxidative vulnerability of the molecule lies with the methyl group at the C2 position, which will be discussed in section 3.4.1.

Hydrogenolysis and Deprotection of the Benzyloxy Group

The benzyloxy group is a widely used protecting group for hydroxyl functionalities, in part due to its facile removal by catalytic hydrogenolysis. chemrxiv.org This reaction involves the cleavage of the C-O bond of the ether, liberating the free phenol (B47542) and generating toluene as a byproduct. ambeed.com

For this compound, this deprotection is typically achieved with high efficiency using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. nacatsoc.orgnih.gov The reaction is generally clean and proceeds under mild conditions of temperature and pressure.

This reaction is crucial in synthetic pathways where the phenolic hydroxyl group requires protection during earlier steps and subsequent deprotection to yield the final product. The choice of catalyst and reaction conditions can be optimized to prevent side reactions, such as the saturation of the aromatic rings. chemrxiv.orgnih.gov

Chemical Transformations at the Methyl Group (ortho to ester)

The methyl group at the C2 position is benzylic, meaning it is directly attached to the aromatic ring. This position exhibits enhanced reactivity compared to a typical alkyl C-H bond. libretexts.org

Side-Chain Functionalization (e.g., Halogenation, Oxidation)

Halogenation: The benzylic hydrogens of the methyl group are susceptible to free-radical halogenation. orgoreview.com A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. This reaction, known as the Wohl-Ziegler bromination, would selectively introduce a bromine atom onto the methyl group. openstax.org

This compound + NBS --(Initiator)--> 5-Benzyloxy-2-(bromomethyl)benzoic acid methyl ester

This transformation provides a versatile synthetic handle, as the resulting benzylic bromide can readily participate in nucleophilic substitution reactions. orgoreview.com A patented process describes the direct thermal halogenation of alkylbenzoic acid esters in a halogen-containing solvent. google.com

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). openstax.orglibretexts.org This reaction proceeds regardless of the alkyl chain length, converting it to a carboxyl group, provided there is at least one benzylic hydrogen. libretexts.org In this specific molecule, such a reaction would yield 5-benzyloxy-1-methoxycarbonyl-benzene-2-carboxylic acid.

Table 2: Representative Side-Chain Functionalization Reactions

Reaction TypeReagentProduct Functional Group
Halogenation N-Bromosuccinimide (NBS)Bromomethyl (-CH₂Br)
Oxidation Potassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)

Condensation Reactions Involving the Alpha-Position

Condensation reactions typically involve the formation of a carbon-carbon bond between a nucleophile and an electrophile. ck12.orglibretexts.org For the methyl group of this compound to act as a nucleophile in a condensation reaction (such as an aldol-type or Claisen-type condensation), it would first need to be deprotonated to form a carbanion. libretexts.org

The pKa of a benzylic C-H bond in toluene is approximately 43, indicating it is not very acidic. While the aromatic ring provides some stabilization to the conjugate base (a benzyl anion) through resonance, deprotonation requires a very strong base, such as an organolithium reagent or sodium amide. The presence of the ester functional group in the molecule complicates this approach, as these strong bases could preferentially react at the electrophilic carbonyl carbon of the ester.

Therefore, standard condensation reactions involving the deprotonation of the ortho-methyl group are generally not feasible for this substrate without specialized reagents or reaction conditions designed to circumvent the reactivity of the ester group. More complex synthetic strategies would be required to achieve such a transformation.

Applications As a Synthetic Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Functionalized Benzoic Acid Derivatives

5-Benzyloxy-2-methylbenzoic acid methyl ester is an excellent starting material for the synthesis of various functionalized benzoic acid derivatives. The two primary functional groups that can be manipulated are the methyl ester and the benzyloxy ether.

The methyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-benzyloxy-2-methylbenzoic acid. This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid can undergo a variety of subsequent reactions. For instance, it can be converted to an acyl chloride, which is a highly reactive intermediate for the formation of amides, esters, and ketones.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group. This protection is crucial when performing reactions that would otherwise be incompatible with a free phenol (B47542). The benzyl (B1604629) group can be selectively removed through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas. This deprotection strategy is clean and efficient, yielding the corresponding 5-hydroxy-2-methylbenzoic acid derivative. The liberated phenol can then be used for further functionalization, such as etherification or esterification with different groups.

The aromatic ring itself is also amenable to electrophilic aromatic substitution reactions. The benzyloxy and methyl groups are ortho-, para-directing activators, influencing the regioselectivity of incoming electrophiles. This allows for the introduction of additional substituents, such as nitro or halogen groups, onto the benzene (B151609) ring, further diversifying the range of accessible benzoic acid derivatives.

Table 1: Key Transformations of this compound

TransformationReagents and ConditionsProduct
Ester HydrolysisNaOH, H₂O/MeOH5-Benzyloxy-2-methylbenzoic acid
Benzyl Ether CleavageH₂, Pd/C, MeOH5-Hydroxy-2-methylbenzoic acid methyl ester

Role in Heterocyclic Compound Synthesis, including Chromane and Benzofuran Derivatives

Heterocyclic compounds are of immense importance in medicinal chemistry and natural product synthesis. This compound and its derivatives can serve as key precursors for the construction of various heterocyclic scaffolds, most notably chromanes and benzofurans.

In a study focused on the synthesis of chromane derivatives as potential inhibitors of salicylate synthase in M. tuberculosis, a structurally related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, was utilized. bohrium.comunimi.itunimi.itmdpi.com The synthesis involved an intramolecular cyclization of the propargyloxy group onto the aromatic ring to form the chromene core. bohrium.comunimi.itunimi.itmdpi.com This highlights the potential of benzyloxy-substituted benzoic acid esters in providing the necessary structural framework for such cyclizations. The benzyloxy group in these precursors can be carried through several synthetic steps and deprotected at a later stage if a free hydroxyl group is required in the final chromane structure. mdpi.com

The synthesis of benzofurans can also be envisioned starting from derivatives of this compound. A common strategy for benzofuran synthesis involves the reaction of a phenol with a suitable two-carbon synthon. nih.govjocpr.comorganic-chemistry.org After deprotection of the benzyloxy group to reveal the 5-hydroxy functionality, the resulting phenol could be reacted with a variety of reagents to construct the furan ring. For example, reaction with an α-haloketone followed by intramolecular cyclization is a well-established method for benzofuran synthesis. The methyl group at the 2-position of the benzene ring can also influence the regioselectivity of these cyclization reactions.

Table 2: Representative Heterocyclic Scaffolds Accessible from this compound Derivatives

HeterocycleGeneral Synthetic StrategyKey Intermediate
ChromaneIntramolecular cyclization of an appropriate side chain5-Benzyloxy-2-methylphenol derivative
BenzofuranCyclization of a 5-hydroxyphenyl derivative with a two-carbon unit5-Hydroxy-2-methylbenzoic acid derivative

Intermediate in the Construction of Polycyclic Aromatic Systems

While direct examples involving this compound are not prevalent, its structural features suggest its utility as an intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs). The construction of PAHs often relies on annulation reactions, where a new aromatic ring is fused onto an existing one.

Derivatives of 5-benzyloxy-2-methylbenzoic acid could be elaborated into precursors for such annulation reactions. For example, the methyl group could be functionalized to introduce a side chain capable of intramolecular cyclization. Alternatively, the carboxylic acid functionality (after hydrolysis of the ester) could be used to direct ortho-lithiation, allowing for the introduction of a group that can participate in a subsequent ring-closing reaction. The benzyloxy group can play a role in modulating the electronic properties of the aromatic ring to facilitate these transformations.

Utility in the Preparation of Scaffolds for Material Science Applications

Benzoic acid and its derivatives are known to be incorporated into various materials, including polymers and liquid crystals. The rigid aromatic core of this compound, combined with its potential for further functionalization, makes it an attractive candidate for the synthesis of novel materials with tailored properties.

For instance, after conversion to the corresponding diol or dicarboxylic acid, this molecule could be used as a monomer in the synthesis of polyesters or polyamides. The benzyloxy group could be retained to influence the polymer's solubility and thermal properties, or it could be deprotected to introduce phenolic hydroxyl groups that can participate in cross-linking or further functionalization of the polymer. The presence of the methyl group can also impact the packing and morphology of the resulting polymer chains.

Development of Novel Organic Reagents and Catalysts from its Core Structure

The structural framework of this compound can be adapted to create new organic reagents and catalysts. The ability to introduce various functional groups at different positions on the aromatic ring allows for the design of molecules with specific electronic and steric properties.

For example, the carboxylic acid, obtained after hydrolysis, could be used to chelate to a metal center, forming the basis of a new catalyst. The substituents on the aromatic ring (the benzyloxy and methyl groups, and potentially others introduced synthetically) would then act as ligands, influencing the catalytic activity and selectivity of the metal complex. Furthermore, the development of solid-supported catalysts based on zirconium and other metals for the esterification of benzoic acids suggests that derivatives of this compound could be immobilized on a solid support to create recyclable catalysts for various organic transformations. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are indispensable in the research and development of synthetic compounds like 5-Benzyloxy-2-methylbenzoic acid methyl ester. These methods provide high-resolution separation, enabling precise purity assessment of the final product and real-time monitoring of reaction progress. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are fundamental for identifying and quantifying the target compound, as well as detecting any impurities, by-products, or unreacted starting materials. evergreensinochem.com The selection of a specific chromatographic method is typically guided by the physicochemical properties of the analyte, such as its volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net For a compound such as this compound, which has a moderate molecular weight and is an ester, it possesses sufficient volatility for direct analysis by GC-MS without the need for further derivatization. copernicus.org This method is particularly useful for assessing the purity of the final isolated product and identifying any volatile impurities.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which uses electron ionization (EI) to fragment the molecules. jeol.com The resulting fragmentation pattern is a unique "fingerprint" that allows for definitive structural identification.

The expected electron ionization mass spectrum of this compound would feature a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of its key functional groups.

Table 1: Predicted GC-MS Parameters and Major Fragment Ions for this compound

ParameterValue / Description
GC Column Phenyl-arylene polymer or similar non-polar to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Predicted m/z (Ion) 256 (M⁺) : Molecular ion. 225 ([M-OCH₃]⁺) : Loss of the methoxy (B1213986) group. 165 ([M-C₇H₇O]⁺) : Cleavage of the benzyl (B1604629) ether bond. 91 ([C₇H₇]⁺) : Tropylium ion, characteristic of a benzyl group. 150 : Fragment corresponding to methyl 2-methylbenzoate. nist.gov

This data is predictive and based on the principles of mass spectrometry and data from structurally related compounds.

For reaction monitoring, GC-MS can be used to track the consumption of starting materials and the formation of the ester product over time. Aliquots can be taken from the reaction mixture, and after appropriate workup, analyzed to determine the reaction's endpoint, ensuring optimal yield and purity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, offering high resolution and sensitivity. evergreensinochem.com It is particularly well-suited for monitoring the progress of its synthesis and for the final purity assessment, as it can analyze the compound directly in solution without vaporization. A reverse-phase (RP-HPLC) method is typically employed for aromatic esters. sielc.comsielc.com

In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase (like C18) using a polar mobile phase. sielc.com The use of a Diode Array Detector (DAD) provides a significant advantage, as it acquires the full UV-Vis spectrum for each point in the chromatogram. This allows for the verification of peak identity by comparing the acquired spectrum to that of a reference standard. The benzyloxy and methylbenzoate moieties in the molecule are strong chromophores, resulting in significant UV absorbance, which enables sensitive detection.

Peak purity analysis can also be performed using DAD data to ensure that a chromatographic peak corresponds to a single compound, which is crucial for quality control.

Table 2: Typical HPLC-DAD Method Parameters for Analysis of this compound

ParameterValue / Description
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A gradient elution using a mixture of Acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B). For example: 0-20 min, 50-90% A. Formic acid is used to ensure sharp peak shapes and is compatible with mass spectrometry. sielc.com
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at maximum absorbance wavelengths (e.g., ~230 nm and ~275 nm).
Column Temperature 30°C

These parameters represent a typical starting point for method development and may require optimization.

During a chemical synthesis, HPLC-DAD is an invaluable tool for reaction monitoring. Small samples can be withdrawn from the reaction vessel at various time points and analyzed to quantify the formation of this compound and the disappearance of reactants. This allows for precise determination of reaction kinetics and confirmation that the reaction has proceeded to completion. merckmillipore.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular system.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and, consequently, the optimized molecular geometry of a compound. For a molecule like 5-Benzyloxy-2-methylbenzoic acid methyl ester, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface.

The process involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common combinations for organic molecules include the B3LYP functional with a 6-31G(d,p) or larger basis set. unimi.it The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in an energy-minimized structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. For instance, DFT studies on similar substituted benzoic acid derivatives have successfully correlated calculated geometries with experimental data from X-ray crystallography. nih.gov

Table 1: Common Methodologies for DFT-based Geometry Optimization

Parameter Typical Selection for Benzoic Acid Derivatives Purpose
Functional B3LYP, PBE0, M06-2X Approximates the exchange-correlation energy term in the quantum mechanical equations.
Basis Set 6-31G(d,p), 6-311++G(d,p), def2-TZVP A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy.

| Solvent Model | PCM, SMD (optional) | Simulates the effect of a solvent on the molecule's geometry and energy, if not in the gas phase. |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor (nucleophile), while the LUMO acts as the primary electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule: the benzyloxy group and the substituted benzene (B151609) ring. These areas are most susceptible to electrophilic attack. Conversely, the LUMO is likely concentrated on the electron-withdrawing methyl ester group, which would be the initial site of a nucleophilic attack. researchgate.net The precise energies and distributions of these orbitals can be calculated using DFT.

Table 2: Conceptual Interpretation of Frontier Orbitals

Orbital Role in Reactions Expected Localization in this compound
HOMO Electron Donor (Nucleophile) Benzene ring and oxygen atom of the benzyloxy group.
LUMO Electron Acceptor (Electrophile) Carbonyl carbon and oxygen of the methyl ester group.

| Energy Gap | Indicator of Reactivity | A smaller gap implies higher reactivity and lower kinetic stability. |

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Molecular modeling techniques are used to explore the various possible conformations and their relative energies.

The angle of the methyl ester group relative to the plane of the benzene ring.

The C(ring)-O-CH₂-Ph dihedral angles of the benzyloxy group.

Computational methods can systematically rotate these bonds and calculate the corresponding energy to generate a potential energy surface. This "conformational analysis" identifies the low-energy, preferred conformers. Studies on related substituted benzenes show that steric hindrance plays a crucial role. rsc.org For the target molecule, a significant interaction would be expected between the ortho-methyl group and the adjacent methyl ester group, likely forcing the ester to twist out of the plane of the benzene ring to relieve steric strain. rsc.org The flexible benzyloxy group also has multiple low-energy states that would be explored.

Beyond simple steric clashes, the conformational preferences of the molecule are governed by subtle intramolecular interactions and stereoelectronic effects. These can include:

Hydrogen Bonds: Weak C-H···O interactions may exist between the benzylic protons and the carbonyl oxygen of the ester, or between the methyl protons and the ether oxygen, stabilizing certain conformations.

π-π Stacking: An attractive, noncovalent interaction between the two aromatic rings (the benzoate (B1203000) and the benzyl (B1604629) portions) could lead to folded conformations.

Hyperconjugation: Electronic interactions between filled and empty orbitals can influence stability. For example, interaction between the oxygen lone pairs of the ether and the π* orbitals of the benzene ring affects the C-O bond rotation.

These interactions are implicitly accounted for in high-level quantum chemical calculations and can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and structural elucidation of a compound.

DFT calculations are highly effective at predicting vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their frequencies can be obtained. These calculated frequencies are often systematically scaled to correct for approximations in the theory and achieve better agreement with experimental spectra. ucl.ac.uk For this compound, this would allow for the assignment of key vibrational bands.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
Ester C=O Stretch 1750–1720
Aromatic C=C Stretch 1610–1500
Ester C-O Stretch 1300–1150
Ether C-O Stretch 1270–1200

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. ucl.ac.uk The calculation determines the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) in the molecule. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ucl.ac.uk Such calculations are invaluable for assigning complex spectra and can even be used to distinguish between different conformers of a molecule, as the chemical shift of a nucleus is highly sensitive to its local electronic environment. rsc.orgnih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound

Computational Elucidation of Reaction Mechanisms and Transition States

Computational and theoretical chemistry studies focused specifically on the reaction mechanisms and transition states of this compound are not extensively available in the current body of scientific literature. While computational methods are powerful tools for elucidating reaction pathways, calculating activation energies, and characterizing transition state geometries for many organic reactions, dedicated studies for this particular ester are not prominently reported.

In general, computational studies of similar benzoic acid esters often investigate reactions such as hydrolysis (saponification) and transesterification. These studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of the reaction. This allows for the identification of key intermediates and the transition states that connect them.

For a hypothetical computational study on the hydrolysis of this compound, researchers would typically model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. Key parameters that would be calculated include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed.

Gibbs Free Energy of Activation (ΔG‡): The change in Gibbs free energy between the reactants and the transition state, which determines the reaction rate.

Geometries of Intermediates and Transition States: The three-dimensional arrangement of atoms at critical points along the reaction coordinate.

Such a study would likely reveal a tetrahedral intermediate formed during the nucleophilic attack, followed by the departure of the methoxy (B1213986) group to yield the carboxylate. The transition state would be the highest energy point on the reaction pathway between the reactants and the intermediate.

While specific data tables for this compound are not available, a representative (and hypothetical) data table illustrating the kind of information that would be generated from such a computational study is presented below.

Hypothetical Computational Data for the Hydrolysis of a Benzoic Acid Ester

Parameter Reactants Transition State 1 Tetrahedral Intermediate Transition State 2 Products
Relative Energy (kcal/mol) 0.00 +15.2 -5.8 +12.5 -20.1
Key Bond Distance (Å) (C-OH) - 1.85 1.42 1.35 -
Key Bond Distance (Å) (C-OCH3) 1.35 1.45 1.55 2.10 -

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.

Further computational investigations could also explore the influence of the benzyloxy and methyl substituents on the reactivity of the ester group. For instance, the steric hindrance from the ortho-methyl group and the electronic effects of the para-benzyloxy group could be quantified in terms of their impact on the activation energies of various reactions. However, without specific published research, any discussion remains speculative.

Future Research Directions and Outlook

Development of More Efficient, Green, and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes is a major driver of contemporary research. Future efforts in the synthesis of 5-Benzyloxy-2-methylbenzoic acid methyl ester are anticipated to focus on the development of greener and more sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Catalytic Innovations: A significant thrust will be the design of novel catalysts that can facilitate the esterification process under milder conditions. This includes the investigation of solid acid catalysts, which can be easily recovered and reused, thereby reducing waste. organic-chemistry.org The use of dual-solvent catalysts, such as deep eutectic solvents (DES), which can act as both the solvent and the catalyst, presents another promising avenue for creating more sustainable processes. dergipark.org.tr

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. ijsdr.org Future research will likely explore the application of microwave irradiation to the synthesis of this compound, potentially leading to significantly reduced reaction times and energy input compared to conventional heating methods. bohrium.comresearchgate.net

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for process automation. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable production method.

Alternative Reagents: The exploration of greener reagents is another critical aspect. This could involve replacing traditional condensing agents with more environmentally friendly alternatives or developing enzymatic approaches to esterification, which operate under mild conditions and exhibit high selectivity.

A comparative look at potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential Advantages
Solid Acid Catalysis Reusability of catalyst, reduced waste, milder reaction conditions.
Microwave-Assisted Synthesis Faster reaction rates, increased yields, lower energy consumption.
Flow Chemistry Enhanced safety, improved scalability, process automation.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, the inherent reactivity of this compound offers a fertile ground for discovering new chemical transformations. The interplay between the benzyloxy, methyl, and methyl ester functional groups on the aromatic ring could lead to novel and unexpected reactivity patterns.

Future research in this area may focus on:

"Ester Dance" Reactions: Inspired by the "halogen dance," research into "ester dance" reactions, where the ester group migrates to a different position on the aromatic ring, could unlock new isomers of this compound with potentially unique properties. waseda.jp

C-H Activation: The selective functionalization of C-H bonds is a major goal in organic synthesis. Research into the directed C-H activation of the methyl group or the aromatic ring of this compound could provide direct routes to more complex derivatives without the need for pre-functionalized starting materials.

Photocatalysis: The use of light to drive chemical reactions offers a powerful and sustainable approach to synthesis. Investigating the photocatalytic transformations of this compound could reveal new reaction pathways and lead to the synthesis of novel compounds.

Electrochemical Synthesis: Organic electrosynthesis is gaining traction as a green and efficient method for chemical transformations. acs.org Exploring the electrochemical reduction or oxidation of this compound could lead to new synthetic methodologies and the creation of valuable derivatives.

Untapped Applications in Advanced Materials and Fine Chemical Synthesis

The unique structural features of this compound suggest its potential as a building block in the synthesis of advanced materials and fine chemicals. annexechem.comnbinno.com

Potential applications to be explored include:

Polymer Chemistry: The ester and aromatic functionalities of the molecule make it a potential monomer for the synthesis of novel polyesters or other polymers with tailored properties, such as thermal stability, optical clarity, or specific mechanical characteristics.

Liquid Crystals: The rigid aromatic core and the flexible benzyloxy group are structural motifs often found in liquid crystalline materials. Future research could investigate the potential of derivatives of this compound to exhibit liquid crystalline behavior.

Pharmaceutical Intermediates: The benzoic acid scaffold is a common feature in many pharmaceutical compounds. ijcrt.org this compound could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. The benzyloxy group, in particular, is a known pharmacophore in various drug candidates. nih.govnih.gov

Fragrance and Flavor Industry: Benzoic acid esters are widely used as fragrance and flavoring agents. annexechem.com While the specific sensory properties of this compound are not yet characterized, its structural similarity to other aromatic esters suggests potential applications in this industry.

Advanced Integrated Analytical and Computational Approaches for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new transformations. The integration of advanced analytical techniques and computational chemistry will be instrumental in elucidating the intricate details of reactions involving this compound.

Future research in this domain will likely involve:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, offering invaluable insights into reaction pathways and the identification of transient intermediates.

Kinetic Studies: Detailed kinetic studies, including the determination of reaction orders, activation energies, and the effects of catalyst and substrate concentrations, will be essential for developing accurate mechanistic models. dnu.dp.uaresearchgate.net Isotopic labeling studies can also be employed to trace the path of atoms throughout a reaction. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. scielo.org.zaresearchgate.net This can help to rationalize experimental observations and guide the design of new experiments.

Integrated Approaches: The most powerful insights will come from an integrated approach that combines experimental data from advanced analytical techniques with the predictive power of computational modeling. This synergy will be crucial for unraveling complex reaction mechanisms and accelerating the discovery of new chemical transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Benzyloxy-2-methylbenzoic acid methyl ester, and how can reaction conditions be optimized?

  • Methodology :

  • Esterification : Start with 5-hydroxy-2-methylbenzoic acid, protect the hydroxyl group using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by methyl esterification via Fischer esterification (H₂SO₄/MeOH) or coupling reagents like DCC/DMAP .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC (Rf comparison with standards) .
  • Optimization : Adjust stoichiometry of benzylating agents and reaction time to minimize byproducts (e.g., over-alkylation). Kinetic modeling, as demonstrated for similar esters, can predict optimal temperature and catalyst loading .

Q. How can the compound be characterized to confirm its structural identity and purity?

  • Analytical Techniques :

  • NMR : Use ¹H and ¹³C NMR to confirm benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph), methyl ester (δ ~3.8–3.9 ppm for COOCH₃), and aromatic proton splitting patterns .

  • GC/MS : Compare retention times and mass fragmentation patterns with reference standards, as shown for methyl ester analogs in transesterification studies .
  • HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What are the recommended handling and storage protocols for this compound?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases .

Advanced Research Questions

Q. How does steric hindrance from the benzyloxy and methyl groups influence reactivity in downstream derivatization?

  • Mechanistic Insights :

  • Electrophilic Substitution : The electron-donating benzyloxy group activates the aromatic ring at the para position, but steric bulk may limit accessibility. Computational modeling (DFT) can predict regioselectivity for reactions like nitration or halogenation .
  • Ester Hydrolysis : Under basic conditions, the methyl ester undergoes saponification, but the benzyloxy group may require hydrogenolysis (Pd/C, H₂) for selective deprotection. Monitor reaction progress via IR (loss of ester C=O stretch at ~1740 cm⁻¹) .

Q. What strategies mitigate instability during long-term storage or under extreme pH conditions?

  • Stability Studies :

  • pH Stability : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C for 24 hr) followed by HPLC analysis. Similar esters show rapid hydrolysis in strong bases but stability in neutral buffers .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance in the 300–400 nm range, as seen in related methoxybenzoyl derivatives .

Q. How can reaction yields be improved in multi-step syntheses involving this compound?

  • Process Optimization :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) for benzylation steps to enhance reaction rates in biphasic systems .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., di-ester formation) and adjust reagent ratios. Data from methyl ester transesterification studies suggest molar ratios of 1:1.2 (acid:alcohol) minimize excess reagent waste .

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